molecular formula C17H12Cl2N2O3 B2370245 (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide CAS No. 380551-74-6

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide

Cat. No. B2370245
CAS RN: 380551-74-6
M. Wt: 363.19
InChI Key: UZKDVPHMDKJHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide, also known as DMDD, is a synthetic compound that has been studied for its potential therapeutic applications. DMDD has been shown to have anti-inflammatory and anti-cancer properties, which makes it a promising candidate for further research.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide is not fully understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory cytokines, which are involved in the inflammatory response. This compound has also been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to have low toxicity, which makes it a safe compound for use in lab experiments. Another advantage is that it has been shown to have good stability, which makes it a reliable compound for use in lab experiments. One limitation is that this compound is a synthetic compound, which makes it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research of (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide. One direction is to further study its anti-inflammatory properties and potential therapeutic applications for the treatment of inflammatory diseases. Another direction is to further study its anti-cancer properties and potential therapeutic applications for the treatment of various types of cancer. Additionally, future research could focus on the development of new synthetic compounds that are similar to this compound and have potential therapeutic applications.

Synthesis Methods

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 2,4-dichlorobenzonitrile with 2-hydroxy-5-methoxybenzaldehyde to form an intermediate compound. The intermediate compound is then reacted with acetylacetone in the presence of a base to form this compound.

Scientific Research Applications

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have anti-cancer properties, which makes it a potential candidate for the treatment of various types of cancer.

properties

IUPAC Name

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3/c1-24-13-3-5-16(22)10(7-13)6-11(9-20)17(23)21-15-4-2-12(18)8-14(15)19/h2-8,22H,1H3,(H,21,23)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKDVPHMDKJHSK-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.